[(3Z,5Z)-3,5-bis(hydroxyimino)-4-oxocyclohexyl] benzoate
Description
[(3Z,5Z)-3,5-bis(hydroxyimino)-4-oxocyclohexyl] benzoate is a chemical compound with the molecular formula C13H12N2O5. This compound is known for its unique structure, which includes a cyclohexyl ring substituted with hydroxyimino and oxo groups, and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Properties
IUPAC Name |
[(3Z,5Z)-3,5-bis(hydroxyimino)-4-oxocyclohexyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c16-12-10(14-18)6-9(7-11(12)15-19)20-13(17)8-4-2-1-3-5-8/h1-5,9,18-19H,6-7H2/b14-10-,15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUAYSDBSKYJKQ-HYQBVQLESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=NO)C(=O)C1=NO)OC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=N/O)/C(=O)/C(=N\O)/CC1OC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3Z,5Z)-3,5-bis(hydroxyimino)-4-oxocyclohexyl] benzoate can be achieved through a multi-step process. One common method involves the sequential one-pot treatment of polyfluoroalkyl-3-oxoesters with hydrazine and sodium nitrite in acetic acid . This method is convenient and efficient, allowing for the preparation of the desired compound in good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
[(3Z,5Z)-3,5-bis(hydroxyimino)-4-oxocyclohexyl] benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo and hydroxyimino groups to other functional groups.
Substitution: The benzoate ester can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
[(3Z,5Z)-3,5-bis(hydroxyimino)-4-oxocyclohexyl] benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [(3Z,5Z)-3,5-bis(hydroxyimino)-4-oxocyclohexyl] benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyimino-5-polyfluoroalkylpyrazol-3-ones: These compounds share similar structural features and are used in similar research applications.
Benzocaine: Although structurally different, benzocaine shares some functional similarities and is used in related applications.
Uniqueness
[(3Z,5Z)-3,5-bis(hydroxyimino)-4-oxocyclohexyl] benzoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
